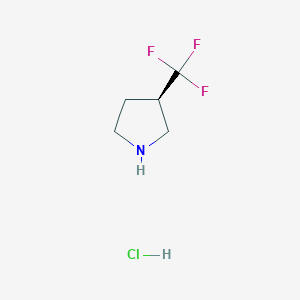

(R)-3-Trifluoromethyl-pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

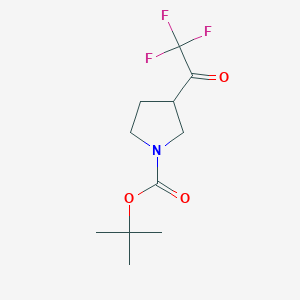

“®-3-Trifluoromethyl-pyrrolidine hydrochloride” likely belongs to a class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms. The “®” denotes that it is a specific enantiomer, indicating its stereochemistry. The “trifluoromethyl” group suggests the presence of a carbon atom bonded to three fluorine atoms. The term “hydrochloride” indicates it’s a salt formed with hydrochloric acid.

Molecular Structure Analysis

Pyrrolidines have a five-membered ring structure with one nitrogen atom. The trifluoromethyl group would add electronegativity due to the presence of fluorine atoms. The hydrochloride part suggests it’s a salt, which could influence its solubility and reactivity .

Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including substitutions, ring-opening reactions, and more. The trifluoromethyl group might make the compound more reactive towards nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrolidines are generally soluble in organic solvents, and their boiling points, melting points, and other properties can vary widely .

科学的研究の応用

Synthesis and Structural Analysis

Research has demonstrated the utility of trifluoromethylated pyrrolidine derivatives in synthesizing complex molecules. For instance, tri- and tetrafluoropropionamides derived from chiral secondary amines , including pyrrolidine derivatives, have been synthesized to study their conformational behaviors. The influence of the trifluoromethyl group on molecular conformation has been highlighted, showing potential applications in designing molecules with specific structural requirements (Bilska-Markowska et al., 2014).

Catalysis and Chemical Reactions

Pyrrolidine derivatives play a significant role in catalysis and chemical synthesis. The synthesis of trifluoromethyl ethers from dithiocarbonates is an example of the application of fluoroorganic chemistry in creating compounds with potential industrial and pharmaceutical applications (Kanie et al., 2000). Additionally, organoborane-catalyzed regioselective hydroboration of pyridines using bulky organoborane compounds has been investigated, showcasing the utility of pyrrolidine derivatives in enhancing chemical reactions (Fan et al., 2015).

Material Science and Ionic Liquids

Pyrrolidine-based compounds have found applications in the development of ionic liquids with unique properties. Structural organization and transport properties of novel pyrrolidinium-based ionic liquids with perfluoroalkyl sulfonylimide anions were studied, indicating their potential in various industrial applications due to their enhanced conductivity and specific intermolecular interactions (Castiglione et al., 2009).

Biochemical Applications

Although the request specifically excluded drug use and side effects, it is worth noting that structurally related compounds have been explored for their antimicrobial properties . For example, ruthenium(II) complexes have shown promising activity against pathogenic bacteria, including MRSA, suggesting the potential of pyrrolidine derivatives in contributing to the development of new antimicrobial agents (Kumar et al., 2016).

作用機序

Target of Action

Pyrrolidine derivatives, such as proline, are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions .

Mode of Action

It’s worth noting that organocatalysts like proline and related derivatives can be encapsulated into a porous material to construct a novel heterogeneous catalyst . This encapsulation provides a platform to mimic and explore the catalytic processes in a biological system .

Biochemical Pathways

The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material can provide a platform to mimic and explore the catalytic processes in a biological system .

Result of Action

The use of pyrrolidinium cation in the development of ionic liquid crystals (ilcs) has received considerable interest due to their higher electrochemical stability .

Action Environment

It’s worth noting that high charge density associated with low charge distribution in the fully saturated pyrrolidine ring leads to the high melting temperature of the materials due to strong ionic interactions .

将来の方向性

The future directions in the research and application of a specific compound like “®-3-Trifluoromethyl-pyrrolidine hydrochloride” would depend on its potential uses and benefits. Pyrrolidine derivatives are a focus of research in medicinal chemistry due to their presence in many biologically active compounds .

特性

IUPAC Name |

(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAIUSFJVYYGNP-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-(trifluoromethyl)pyrrolidine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2860210.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)

![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)